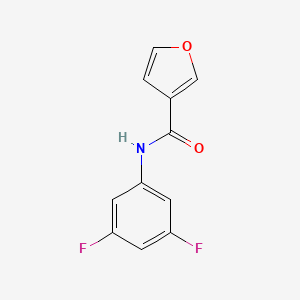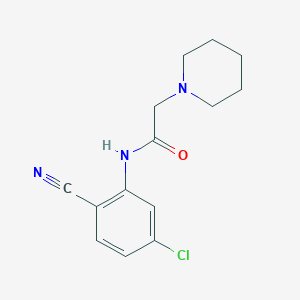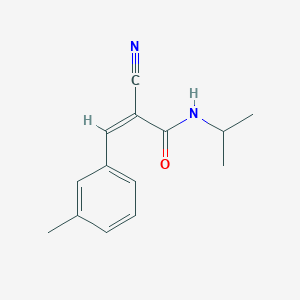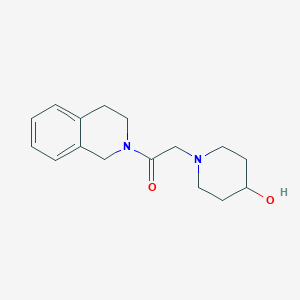![molecular formula C16H19N3O B7480211 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile, also known as CPP or CPPene, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in cell growth and proliferation. In
Mecanismo De Acción
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of downstream signaling pathways that are critical for cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile in lab experiments is its specificity for CK2, which allows for the study of the role of CK2 in various cellular processes. However, one limitation is that 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile can be toxic at high concentrations, making it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile. One area of interest is the development of more potent and selective inhibitors of CK2. Additionally, the use of 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile in combination with other anti-cancer agents may enhance its anti-tumor effects. Finally, the use of 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile in animal models of cancer and other diseases may provide valuable insights into its therapeutic potential.
In conclusion, 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is a small molecule inhibitor that has been extensively studied in scientific research due to its ability to inhibit CK2. It has been shown to have anti-tumor effects, inhibit angiogenesis, and have anti-inflammatory effects. While there are limitations to its use in lab experiments, there are several future directions for research on 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile that hold promise for its potential therapeutic applications.
Métodos De Síntesis
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 4-bromomethyl-benzonitrile with 1-cyclopropanecarbonyl-piperazine in the presence of a palladium catalyst. Other methods include the use of 1,4-dibromobutane and cyanide to form the nitrile group, followed by reaction with piperazine and cyclopropanecarbonyl chloride.
Aplicaciones Científicas De Investigación
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied in scientific research due to its ability to inhibit CK2, which is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of bacteria, viruses, and parasites.
Propiedades
IUPAC Name |
2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-11-14-3-1-2-4-15(14)12-18-7-9-19(10-8-18)16(20)13-5-6-13/h1-4,13H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCZSIYXBWPVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)




![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)


![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)

![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)

